molecular formula C8H10O4 B12896960 Ethyl 2-furylmethyl carbonate CAS No. 57362-03-5

Ethyl 2-furylmethyl carbonate

Cat. No.: B12896960
CAS No.: 57362-03-5
M. Wt: 170.16 g/mol
InChI Key: RKWIKUOPIZALEX-UHFFFAOYSA-N
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Description

Ethyl (furan-2-ylmethyl) carbonate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (furan-2-ylmethyl) carbonate can be synthesized through several methods. One common approach involves the reaction of furan-2-ylmethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place under mild conditions, and the product is obtained after purification through techniques like crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of ethyl (furan-2-ylmethyl) carbonate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Microwave-assisted synthesis has also been explored as a method to enhance reaction rates and achieve higher yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl (furan-2-ylmethyl) carbonate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (furan-2-ylmethyl) carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (furan-2-ylmethyl) carbonate involves its interaction with molecular targets in biological systems. The furan ring can participate in various biochemical pathways, and its derivatives have been shown to inhibit certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-ylmethyl acetate
  • Furan-2-ylmethyl ether
  • Furan-2-ylmethyl amine

Uniqueness

Ethyl (furan-2-ylmethyl) carbonate is unique due to its carbonate group, which imparts distinct chemical reactivity compared to other furan derivatives. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science .

Properties

CAS No.

57362-03-5

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

ethyl furan-2-ylmethyl carbonate

InChI

InChI=1S/C8H10O4/c1-2-10-8(9)12-6-7-4-3-5-11-7/h3-5H,2,6H2,1H3

InChI Key

RKWIKUOPIZALEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCC1=CC=CO1

Origin of Product

United States

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